Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Naphthalene Substitution: The naphthalene moiety is introduced through a substitution reaction, where a naphthalene derivative reacts with the thiazole intermediate.
Carbamoylation: The thiazole-naphthalene intermediate undergoes carbamoylation using an isocyanate derivative to form the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methyl benzoate and the carbamoyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.
Reduction: Reduced forms of the carbamoyl and ester groups.
Substitution: Substituted thiazole and naphthalene derivatives.
Scientific Research Applications
Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of the thiazole and naphthalene moieties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways.
DNA Intercalation: The naphthalene moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-(phenyl)thiazol-2-yl)carbamoyl)benzoate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Methyl 4-((4-(pyridin-2-yl)thiazol-2-yl)carbamoyl)benzoate: Contains a pyridine ring instead of a naphthalene moiety.
Uniqueness
Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22-23-19(13-28-22)18-11-6-14-4-2-3-5-17(14)12-18/h2-13H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNSQAQMNLEFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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